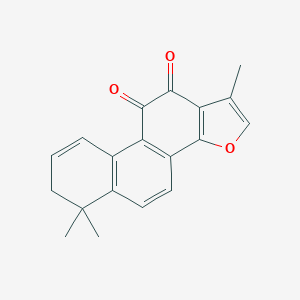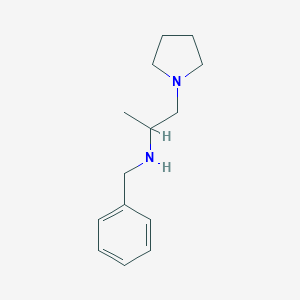
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine, commonly known as benzylpiperazine (BZP), is a synthetic compound that belongs to the class of piperazines. It was initially developed as an alternative to amphetamines and was used as a recreational drug due to its stimulant effects. However, in recent years, BZP has gained attention from the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have a similar mechanism of action to amphetamines, but with less potential for abuse and addiction.
Effets Biochimiques Et Physiologiques
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have a range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, and can cause insomnia, anxiety, and agitation. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-1-pyrrolidin-1-ylpropan-2-amine in lab experiments is its relatively low cost and ease of synthesis. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research. However, one limitation of using N-benzyl-1-pyrrolidin-1-ylpropan-2-amine in lab experiments is its potential for neurotoxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of research subjects.
Orientations Futures
There are many potential future directions for research on N-benzyl-1-pyrrolidin-1-ylpropan-2-amine. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been shown to have potential as an antidepressant and anxiolytic, and further research in this area may lead to the development of new treatments for mood disorders. Additionally, N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been shown to have antioxidant and anti-inflammatory effects, which may have implications for the treatment of a wide range of diseases.
Méthodes De Synthèse
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine can be synthesized using a variety of methods, including the reaction of benzyl chloride with 1-benzylpiperazine, the reaction of benzylamine with 2-bromopropane, and the reduction of N-benzyl-2-nitropropene with sodium borohydride. The synthesis of N-benzyl-1-pyrrolidin-1-ylpropan-2-amine is relatively simple and can be achieved using readily available starting materials.
Applications De Recherche Scientifique
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. N-benzyl-1-pyrrolidin-1-ylpropan-2-amine has also been studied for its potential as an antidepressant and anxiolytic.
Propriétés
Numéro CAS |
115293-65-7 |
|---|---|
Nom du produit |
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine |
Formule moléculaire |
C14H22N2 |
Poids moléculaire |
218.34 g/mol |
Nom IUPAC |
N-benzyl-1-pyrrolidin-1-ylpropan-2-amine |
InChI |
InChI=1S/C14H22N2/c1-13(12-16-9-5-6-10-16)15-11-14-7-3-2-4-8-14/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Clé InChI |
STPNJXDWCNEGFA-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)NCC2=CC=CC=C2 |
SMILES canonique |
CC(CN1CCCC1)NCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



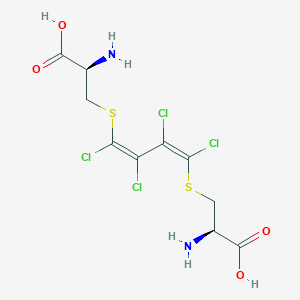
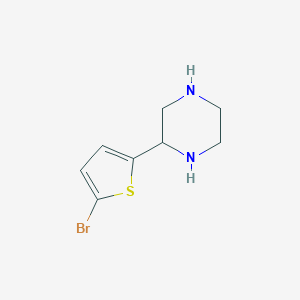
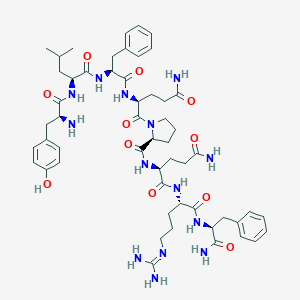

![[37,38,39,40,41,42,43,44,45,46,47,48,49-Tridecaacetyloxy-5,10,15,20,25,30,35-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B49172.png)
![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)


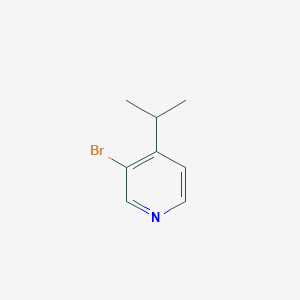

![2-[4,8,11-Tris(carboxymethyl)-1,4,8,11-tetrazacyclotetradec-1-yl]acetic acid;tetrahydrochloride](/img/structure/B49196.png)

